cyclopentyl N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate
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Description
Cyclopentyl N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is a useful research compound. Its molecular formula is C13H17N5O3 and its molecular weight is 291.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.13313942 g/mol and the complexity rating of the compound is 364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
CCG-356074, also known as F6559-3352, primarily targets the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, and invasion .
Mode of Action
CCG-356074 acts as a small-molecule inhibitor of the RhoA transcriptional signaling pathway . It operates downstream of Rho, blocking transcription stimulated by various elements of the pathway . The compound’s action seems to target MKL/SRF-dependent transcriptional activation without altering DNA binding .
Biochemical Pathways
The RhoA transcriptional signaling pathway is the primary biochemical pathway affected by CCG-356074 . This pathway involves a series of chemical reactions that regulate various cellular processes. Inhibition of this pathway by CCG-356074 can disrupt these processes, potentially leading to therapeutic effects .
Result of Action
CCG-356074 has shown activity in several in vitro cancer cell functional assays . It potently inhibits DNA synthesis induced by certain stimuli in specific cancer cells . Moreover, it has been observed to inhibit the growth of certain melanoma lines at nanomolar concentrations . It also selectively stimulates apoptosis of certain melanoma cell lines and inhibits Rho-dependent invasion by certain cancer cells .
Biological Activity
Cyclopentyl N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activities, mechanisms of action, and relevant research findings.
Synthesis
The compound can be synthesized through various methods involving multi-step reactions. The process typically starts with the formation of the oxadiazole ring followed by carbamate formation. Specific synthetic routes may include:
- Condensation reactions : Involving appropriate aldehydes and amines.
- Reduction processes : Using agents like sodium borohydride to modify functional groups.
- Substitution reactions : Where nucleophiles replace existing functional groups.
Biological Activity
The biological activity of this compound has been investigated for various pharmacological effects:
Antimicrobial Activity
Research indicates that compounds containing pyrazole and oxadiazole moieties exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Anticancer Properties
Studies have demonstrated that derivatives of pyrazole can inhibit cell proliferation in cancer cell lines. The mechanism often involves the inhibition of specific enzymes linked to cancer progression.
Enzyme Inhibition
The compound may act as an inhibitor for enzymes such as cyclooxygenase (COX), which is crucial in inflammatory pathways. In vitro studies have shown that it can selectively inhibit COX-2, a target for anti-inflammatory drugs.
The biological effects are primarily attributed to the compound's ability to bind to specific molecular targets:
- Enzyme Interaction : It may inhibit enzymes involved in metabolic pathways, leading to reduced cell growth or inflammation.
- Receptor Binding : The compound might interact with cellular receptors, modulating signaling pathways associated with disease progression.
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Antimicrobial Efficacy : A study found that a related pyrazole derivative exhibited an MIC of 12.5 µg/mL against Fusarium oxysporum, indicating strong antifungal properties .
- Cancer Cell Proliferation : Research on pyrazole derivatives demonstrated inhibition of cell proliferation in breast cancer cell lines, suggesting potential for therapeutic applications .
- Inflammatory Response : A series of experiments showed that certain pyrazole-based compounds could effectively reduce inflammation in animal models by inhibiting COX enzymes .
Research Findings Summary
Properties
IUPAC Name |
cyclopentyl N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-18-8-9(6-15-18)12-16-11(21-17-12)7-14-13(19)20-10-4-2-3-5-10/h6,8,10H,2-5,7H2,1H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLASBIITCMIJKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)OC3CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.